
(5-Bromo-1H-pyrazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromo-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C4H5BrN2O . It is also known as “this compound hydrochloride” and has a molecular weight of 213.46 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notationCl.OCC1=NNC(Br)=C1 . Physical And Chemical Properties Analysis
“this compound” appears as a white solid . It should be stored at 0-8 °C .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
- The compound was utilized in the synthesis of new pyrazole derivatives. For instance, Fu-Rong Li et al. (2012) synthesized a related compound and analyzed its crystal structure, contributing to the understanding of molecular interactions and configurations in pyrazole derivatives (Fu-Rong Li, Yu-Juan Zhang, Fengzhe Guo, Guiyun Duan, & Yan-qing Ge, 2012).
Pharmaceutical and Agrochemical Applications
- Pyrazole derivatives, including those related to (5-Bromo-1H-pyrazol-3-yl)methanol, have been investigated for their potential antimicrobial and anticancer activities. H. Hafez et al. (2016) synthesized novel pyrazole derivatives and evaluated them for these biological activities, indicating the compound's relevance in medicinal chemistry (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of various heterocyclic compounds with potential biological activities. For example, Satyender Kumar et al. (2012) synthesized a series of pyrazolyl methanones, showing potential antimicrobial activity (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).
- E. Mabrouk et al. (2020) explored the synthesis of pyrazolyl α-amino esters derivatives, highlighting the compound's role in creating new active biomolecules (E. Mabrouk, N. Arrousse, Adil Korchi, Mohammed Lachgar, A. Oubair, A. Elachqar, Mohamed Jabha, M. Lachkar, F. El Hajjaji, Z. Rais, & M. Taleb, 2020).
Environmental Chemistry
- A. Ribeiro et al. (2017) demonstrated the use of a related compound in the eco-friendly synthesis of methanol from carbon dioxide, showcasing its role in green chemistry and environmental sustainability (A. Ribeiro, L. Martins, & A. Pombeiro, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(3-bromo-1H-pyrazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDWCWKVSJECGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B2605622.png)
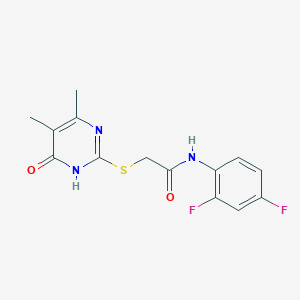

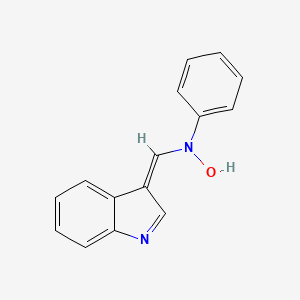
![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)
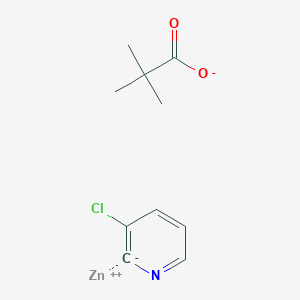
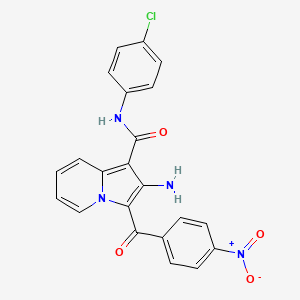
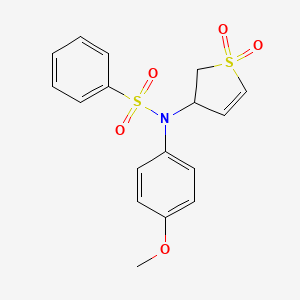



![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2605643.png)